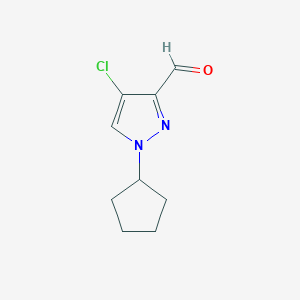

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde

Descripción

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a pyrazole-based compound characterized by a cyclopentyl substituent at the 1-position, a chlorine atom at the 4-position, and a carbaldehyde group at the 3-position of the pyrazole ring. The cyclopentyl group in this compound may confer unique steric and electronic properties, influencing its reactivity and biological interactions compared to analogs with aromatic or linear alkyl substituents.

Propiedades

Fórmula molecular |

C9H11ClN2O |

|---|---|

Peso molecular |

198.65 g/mol |

Nombre IUPAC |

4-chloro-1-cyclopentylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C9H11ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 |

Clave InChI |

QZDZRMJKAFRSDA-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)N2C=C(C(=N2)C=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and cyclopentylation . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry . The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid.

Reduction: 4-Chloro-1-cyclopentyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The chloro and cyclopentyl groups may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Cyclopentyl vs.

- Alkyl Chain Length : Propyl (C₃H₇) and methyl (CH₃) groups at the 3-position influence lipophilicity and metabolic stability. For example, the propyl-substituted analog (248.71 g/mol) has higher molar mass than the methyl-substituted variant (255.10 g/mol) .

Pharmacological Potential

Pyrazole carbaldehydes often serve as intermediates for synthesizing bioactive molecules. For instance:

- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits anti-inflammatory and analgesic activities due to its aryloxy substituent .

- 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1046784-61-5) shows a similarity score of 0.95 to the target compound, suggesting overlapping therapeutic applications .

Crystallographic and Structural Validation

Accurate structural determination is critical for pyrazole derivatives. Tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) are widely used to validate molecular geometries . For example, the crystal structure of 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was confirmed using these methods, ensuring precise bond-length and angle measurements .

Actividad Biológica

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the pyrazole derivative family. This compound has garnered attention due to its potential biological activities , including antimicrobial and anti-inflammatory properties. Its unique structure, featuring a chlorine atom and a cyclopentyl group, contributes to its distinct reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 4-chloro-1-cyclopentylpyrazole-3-carbaldehyde |

| InChI Key | QZDZRMJKAFRSDA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)C=O)Cl |

The compound's structure includes an aldehyde functional group, which is essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, potentially through mechanisms involving the inhibition of enzyme activities or disruption of cellular processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve modulation of signaling pathways related to inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its electrophilic nature. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features |

|---|---|

| 4-Chloro-1H-pyrazole | Lacks cyclopentyl group; simpler structure |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid functional group |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-methanol | Contains a hydroxymethyl group instead of aldehyde |

The distinct combination of the chlorine atom and cyclopentyl group in this compound differentiates it from other pyrazole derivatives, influencing its reactivity patterns and biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A recent investigation showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Enzyme Inhibition : Further research has indicated that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.